

Spectroscopic Data of 2,3,5-Tribromothiophene: A Technical Guide

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Compound of Interest

Compound Name: 2,3,5-Tribromothiophene

Cat. No.: B1329576

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,3,5-tribromothiophene**. While specific, experimentally determined chemical shift values are not readily available in public databases, this document outlines the expected spectral characteristics based on the molecular structure and provides a standardized protocol for data acquisition.

Data Presentation

Due to the limited availability of public experimental data, the following tables provide an expected framework for the ^1H and ^{13}C NMR data of **2,3,5-tribromothiophene**. The chemical shifts are predicted based on the electronic environment of the proton and carbon atoms in the molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2,3,5-Tribromothiophene**

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-4	-7.0 - 7.5	Singlet (s)

The single proton at the 4-position is expected to appear as a singlet in the aromatic region of the spectrum. The exact chemical shift would be influenced by the solvent used.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2,3,5-Tribromothiophene**

Carbon	Chemical Shift (δ , ppm)
C-2	~110 - 120
C-3	~115 - 125
C-4	~125 - 135
C-5	~110 - 120

The carbon atoms attached to bromine (C-2, C-3, and C-5) are expected to be shielded, appearing at lower chemical shifts compared to the unsubstituted C-4. The signals for C-2, C-3, and C-5 may be broad due to quadrupolar relaxation of the bromine atoms.

Experimental Protocols

A general methodology for acquiring high-quality ^1H and ^{13}C NMR spectra for **2,3,5-tribromothiophene** is as follows:

Sample Preparation

- Dissolve approximately 5-10 mg of **2,3,5-tribromothiophene** in a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6). The choice of solvent can influence chemical shifts.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.

^1H NMR Spectroscopy

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Pulse Sequence: A standard single-pulse experiment.
- Spectral Width: Typically 0-12 ppm.

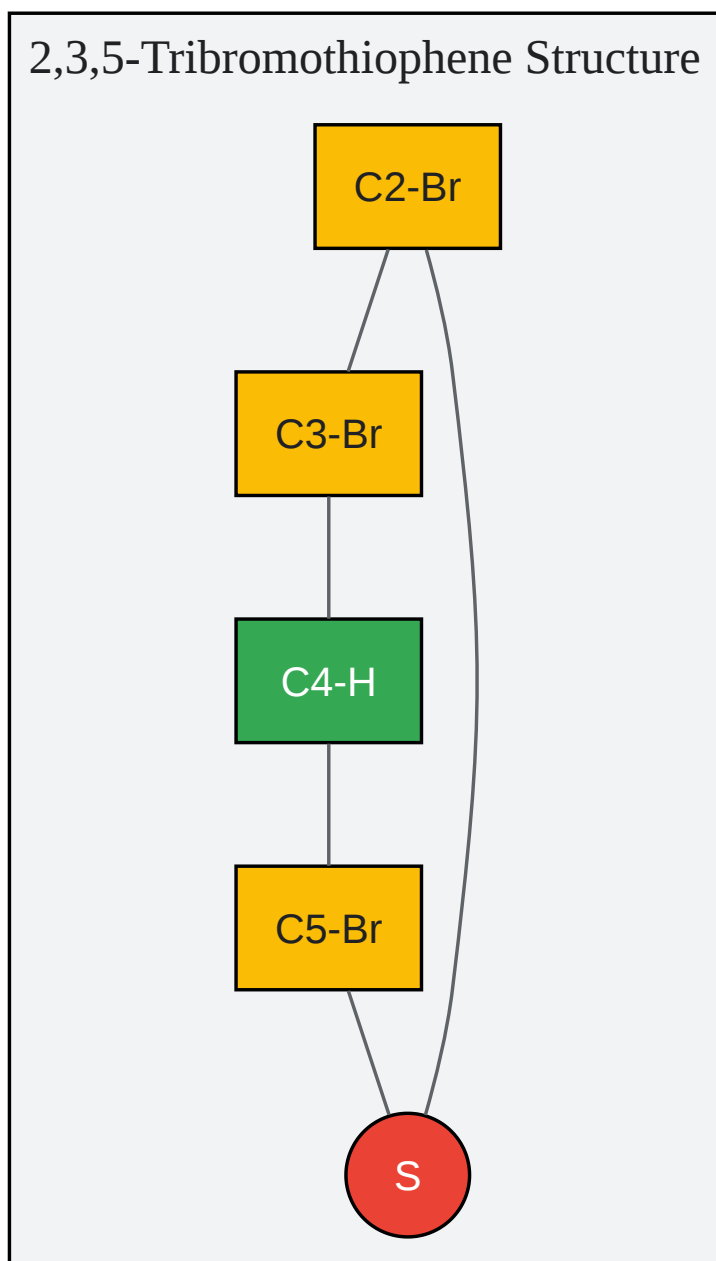
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy

- Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: Typically 0-200 ppm.
- Number of Scans: 1024 or more scans are usually required to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Referencing: The solvent peak is used as an internal standard (e.g., CDCl_3 at 77.16 ppm).

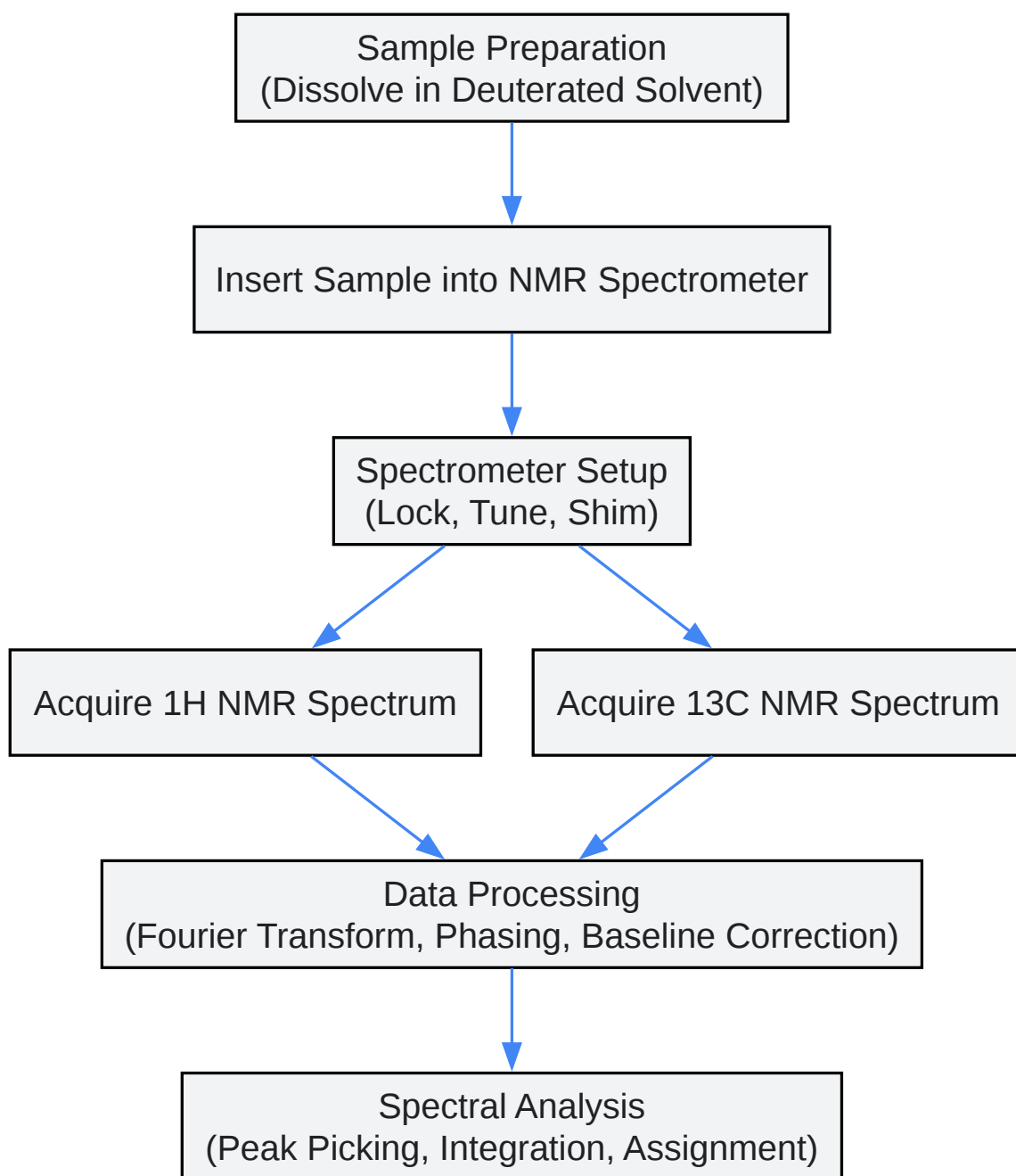
Mandatory Visualizations

The following diagrams illustrate the structure of **2,3,5-tribromothiophene** and a typical experimental workflow for NMR analysis.



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Caption: Molecular structure of **2,3,5-Tribromothiophene**.



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Caption: Experimental workflow for NMR spectroscopy.

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